Tetraethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethoxyethylene, also known as 1,1,2,2-tetraethoxyethene, is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its four ethoxy groups attached to an ethylene backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethoxyethylene can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
C2H4(OH)2+4C2H5OH→C2(OC2H5)4+2H2O
This reaction requires careful control of temperature and pressure to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, tetraethoxyethylene is produced using a continuous flow reactor where ethylene glycol and ethanol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Tetraethoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form ethylene and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Produces ethylene and ethanol.
Substitution: Produces various substituted ethylene derivatives depending on the nucleophile used.
Scientific Research Applications
Tetraethoxyethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraethoxyethylene involves its ability to act as an electron-rich olefin, making it a suitable candidate for cycloaddition reactions. It can participate in [2+2] cycloaddition reactions with electron-deficient alkenes or alkynes, forming cyclobutane derivatives. The ethoxy groups enhance its reactivity by stabilizing the transition state through electron donation.
Comparison with Similar Compounds
Similar Compounds
Diethoxyethane: Contains two ethoxy groups instead of four.
Triethoxyethane: Contains three ethoxy groups.
Tetraethoxysilane: Contains silicon instead of carbon in the backbone.
Uniqueness
Tetraethoxyethylene is unique due to its four ethoxy groups, which provide it with higher reactivity and versatility in chemical reactions compared to its analogs with fewer ethoxy groups. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
Properties
CAS No. |
40923-93-1 |
---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,1,2,2-tetraethoxyethene |
InChI |
InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI Key |
WQNVSQDMXNPYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.